molecular formula C19H27ClN2O2 B5130941 2-anilinoethyl 1-adamantylcarbamate hydrochloride

2-anilinoethyl 1-adamantylcarbamate hydrochloride

Cat. No. B5130941
M. Wt: 350.9 g/mol
InChI Key: QRLOPUCXCJPSSW-UHFFFAOYSA-N
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Description

2-Anilinoethyl 1-adamantylcarbamate hydrochloride, also known as AEC, is a chemical compound that has shown potential in scientific research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-anilinoethyl 1-adamantylcarbamate hydrochloride is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. 2-anilinoethyl 1-adamantylcarbamate hydrochloride has been shown to activate the caspase-3 pathway, which is involved in the process of apoptosis. 2-anilinoethyl 1-adamantylcarbamate hydrochloride has also been shown to inhibit the expression of cyclin D1, which is involved in cell cycle progression.
Biochemical and Physiological Effects:
2-anilinoethyl 1-adamantylcarbamate hydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 2-anilinoethyl 1-adamantylcarbamate hydrochloride has been shown to have anti-inflammatory properties. A study by Zhang et al. showed that 2-anilinoethyl 1-adamantylcarbamate hydrochloride inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. 2-anilinoethyl 1-adamantylcarbamate hydrochloride has also been shown to have neuroprotective properties. A study by Chen et al. showed that 2-anilinoethyl 1-adamantylcarbamate hydrochloride protected against neuronal damage in a rat model of cerebral ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

One advantage of 2-anilinoethyl 1-adamantylcarbamate hydrochloride is its potential as an anti-cancer agent. 2-anilinoethyl 1-adamantylcarbamate hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another advantage of 2-anilinoethyl 1-adamantylcarbamate hydrochloride is its anti-inflammatory and neuroprotective properties. A limitation of 2-anilinoethyl 1-adamantylcarbamate hydrochloride is that its mechanism of action is not fully understood. Further research is needed to fully understand the biochemical and physiological effects of 2-anilinoethyl 1-adamantylcarbamate hydrochloride.

Future Directions

There are several future directions for research on 2-anilinoethyl 1-adamantylcarbamate hydrochloride. One direction is to further investigate its potential as an anti-cancer agent. Another direction is to investigate its potential as an anti-inflammatory and neuroprotective agent. Further research is also needed to fully understand the mechanism of action of 2-anilinoethyl 1-adamantylcarbamate hydrochloride and its biochemical and physiological effects.

Synthesis Methods

The synthesis method of 2-anilinoethyl 1-adamantylcarbamate hydrochloride involves the reaction of 2-chloroethylamine hydrochloride with adamantyl isocyanate in the presence of triethylamine. The resulting product is then reacted with aniline in the presence of hydrochloric acid to yield 2-anilinoethyl 1-adamantylcarbamate hydrochloride.

Scientific Research Applications

2-anilinoethyl 1-adamantylcarbamate hydrochloride has been studied for its potential use in cancer treatment. In a study conducted by Wang et al., 2-anilinoethyl 1-adamantylcarbamate hydrochloride was shown to inhibit the growth of human breast cancer cells in vitro and in vivo. The study also found that 2-anilinoethyl 1-adamantylcarbamate hydrochloride induced apoptosis in breast cancer cells by activating the caspase-3 pathway. Another study by Liu et al. showed that 2-anilinoethyl 1-adamantylcarbamate hydrochloride inhibited the growth of human lung cancer cells by inducing apoptosis and inhibiting cell cycle progression.

properties

IUPAC Name

2-anilinoethyl N-(1-adamantyl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2.ClH/c22-18(23-7-6-20-17-4-2-1-3-5-17)21-19-11-14-8-15(12-19)10-16(9-14)13-19;/h1-5,14-16,20H,6-13H2,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLOPUCXCJPSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)OCCNC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-anilinoethyl N-(1-adamantyl)carbamate;hydrochloride

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